3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Background and Significance of Thienopyridine Derivatives
Thienopyridines are fused heterocyclic systems combining thiophene and pyridine rings, enabling selective interactions with biological targets. Historically, their development focused on antiplatelet agents such as clopidogrel and ticlopidine, which irreversibly inhibit the P2Y12 adenosine diphosphate receptor to prevent thrombotic events. Beyond cardiovascular applications, recent studies highlight their role in oncology, where derivatives inhibit kinases (e.g., c-Met, Jak2) and tubulin polymerization, disrupting cancer cell proliferation and metastasis. The structural flexibility of thienopyridines allows modular substitutions, facilitating optimization for target selectivity and pharmacokinetic properties.
Chemical and Structural Overview of 3-Amino-N-(3,5-Dimethoxybenzyl)-6-(4-Pyridinyl)Thieno[2,3-b]Pyridine-2-Carboxamide
This compound (PubChem CID: 1086316) features a thieno[2,3-b]pyridine core substituted with:
- A 3-amino group at position 2
- A 4-pyridinyl moiety at position 6
- A 3,5-dimethoxybenzyl carboxamide group at position 2
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| Key Substituents | 3-Amino, 4-pyridinyl, 3,5-dimethoxybenzyl |
| IUPAC Name | 3-Amino-N-[(3,5-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
The thieno[2,3-b]pyridine scaffold provides a planar aromatic system conducive to π-π stacking with enzyme active sites, while the 4-pyridinyl and dimethoxybenzyl groups enhance solubility and target affinity. Computational docking studies suggest that the 3-amino group forms hydrogen bonds with residues like His356 and Glu341 in phosphoinositide-specific phospholipase C-γ (PLC-γ), a target implicated in cancer cell motility.
Rationale for Academic Research Focus
Academic interest in this compound stems from its dual potential as a kinase inhibitor and microtubule disruptor. Preclinical studies demonstrate nanomolar inhibitory activity against triple-negative breast cancer (TNBC) cells (IC50 = 0.005 μM for A549 cells), attributed to its ability to:
- Inhibit c-Met kinase : A receptor tyrosine kinase overexpressed in carcinomas, driving proliferation and invasion.
- Bind PLC-γ : Disrupting intracellular signaling pathways critical for cell migration.
- Target tubulin : Inducing G2/M phase arrest and apoptosis by preventing microtubule assembly.
Table 2: Biological Activity Profile
| Assay | Result | Citation |
|---|---|---|
| A549 cell proliferation | IC50 = 0.005 μM | |
| PLC-γ inhibition | Docking score = -9.8 kcal/mol | |
| Tubulin polymerization | IC50 = 2.505 μM |
The compound’s hybrid structure merges features of known anticancer agents (e.g., taxanes’ tubulin targeting and kinase inhibitors’ enzymatic modulation), offering a multifunctional approach to overcoming drug resistance. Ongoing research prioritizes structural analogs to refine selectivity and oral bioavailability, addressing challenges in translating in vitro efficacy to in vivo models.
Properties
IUPAC Name |
3-amino-N-[(3,5-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-15-9-13(10-16(11-15)29-2)12-25-21(27)20-19(23)17-3-4-18(26-22(17)30-20)14-5-7-24-8-6-14/h3-11H,12,23H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCXOAWRHYRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, pyridinyl, and carboxamide groups.
Formation of Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Functionalization with 3,5-Dimethoxybenzyl and 4-Pyridinyl Groups: These groups can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids, halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antitumor properties. A study demonstrated that certain analogs could inhibit the growth of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines by over 85% through mechanisms involving microtubule assembly inhibition and interaction with specific receptors such as PI-PLC .
Table 1: Antitumor Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | Inhibition (%) |
|---|---|---|
| 4h | HCT116 | >85 |
| 5a | MDA-MB-231 | >85 |
| 5h | HCT116 | >85 |
Antibacterial and Antiviral Properties
Thieno[2,3-b]pyridine derivatives have shown promising antibacterial and antiviral activities. They are being explored for their efficacy against various pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit viral replication mechanisms. This broad-spectrum activity positions them as potential candidates for developing new antimicrobial agents .
CNS Disorders Treatment
The compound's potential in treating central nervous system disorders is notable. Some thieno[2,3-b]pyridine derivatives have been identified as non-nucleoside A1 agonists, which may be beneficial in managing pharmaco-resistant epilepsy. Their ability to modulate adenosine receptors provides a pathway for therapeutic interventions in neurological conditions .
Anti-inflammatory Effects
Thieno[2,3-b]pyridines are also recognized for their anti-inflammatory properties. Studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves multi-step organic reactions that often include the use of specific catalysts and reagents to achieve high yields and purity. The structure-activity relationship (SAR) studies have provided insights into how modifications on the thieno[2,3-b]pyridine scaffold can enhance biological activity. For instance, substituents on the phenyl ring significantly influence the compound's potency against various biological targets .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-rich substituents | Increased antitumor activity |
| Halogen substitutions | Enhanced antibacterial properties |
Case Study 1: Antitumor Efficacy
A series of experiments conducted on various thieno[2,3-b]pyridine derivatives revealed that compounds with specific substitutions exhibited remarkable efficacy against cancer cell lines. The study utilized thymidine incorporation assays to quantify cell proliferation and established a correlation between structural modifications and biological outcomes.
Case Study 2: CNS Applications
In a pharmacological study focusing on epilepsy treatment, several thieno[2,3-b]pyridine derivatives were evaluated for their agonistic effects on adenosine receptors. The results indicated that certain compounds could significantly reduce seizure frequency in animal models.
Mechanism of Action
The mechanism by which 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 compares the target compound with structurally analogous derivatives:
Key Observations :
- Substituent Effects: Alkoxy groups (e.g., benzyloxy in 3d ) increase molecular weight and may reduce solubility compared to the target compound’s methoxybenzyl group.
- Physical Stability : Derivatives with cyclohexyloxy (3e) or HCl adducts (3g ) exhibit lower melting points, suggesting reduced thermal stability compared to the target compound’s likely profile.
Biological Activity
The compound 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in oncology and infectious diseases. This article synthesizes research findings regarding its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Research indicates that thieno[2,3-b]pyridines, including the compound , exert their biological effects primarily through the inhibition of phosphoinositide phospholipase C (PI-PLC) . This enzyme plays a critical role in cell signaling pathways associated with cancer cell proliferation and survival. Inhibition of PI-PLC leads to notable morphological changes in cancer cells, such as membrane blebbing and altered growth patterns, which are indicative of cytotoxic effects .
Efficacy in Cell Lines
The compound has been evaluated for its anti-proliferative effects against several cancer cell lines:
- Triple-Negative Breast Cancer (MDA-MB-231) : The compound exhibited significant growth inhibition, with studies reporting over 85% reduction in cell viability at specific concentrations .
- Colorectal Cancer (HCT116) : Similar results were observed, with effective dose-response relationships established through 3H thymidine incorporation assays .
Summary of Biological Activity Findings
| Cell Line | IC50 (µM) | Growth Inhibition (%) | Mechanism |
|---|---|---|---|
| MDA-MB-231 | <1 | >85% | PI-PLC inhibition |
| HCT116 | <1 | >85% | PI-PLC inhibition |
Cytotoxicity and Selectivity
In addition to its anti-proliferative effects on cancer cells, the compound has been assessed for cytotoxicity against normal cell lines. Results indicate a favorable selectivity index, suggesting that it may preferentially target malignant cells while sparing healthy tissues .
Case Study 1: Thieno[2,3-b]pyridine Analogues
A study conducted on various thieno[2,3-b]pyridine derivatives highlighted the structural modifications that enhance anti-cancer activity. Specifically, the introduction of different substituents on the pyridine ring was found to significantly influence potency. The compound's structure allows for diverse modifications that can optimize its pharmacological profile .
Case Study 2: In Vivo Efficacy
Although most studies focus on in vitro results, preliminary in vivo assessments have indicated promising results regarding the pharmacokinetics and bioavailability of thieno[2,3-b]pyridine derivatives. Animal models demonstrated effective tumor reduction following administration of these compounds at specific dosages .
Q & A
Basic Research Questions
What are typical synthetic routes for preparing thieno[2,3-b]pyridine derivatives, and how can they be adapted for this compound?
Thieno[2,3-b]pyridine scaffolds are often synthesized via tandem reactions like Knoevenagel-Michael-intramolecular condensation sequences. For example, 6-allylsulfanyl derivatives are synthesized by regioselective alkylation at sulfur atoms under controlled conditions . Adapting this for the target compound would require substituting appropriate benzyl and pyridinyl precursors. Key steps include:
- Condensation : Reacting aminothiophene derivatives with substituted aldehydes/ketones.
- Cyclization : Using chloroacetic acid or similar agents in acetic anhydride/acetic acid mixtures .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) for isolating intermediates .
How is the crystal structure of related thieno[2,3-b]pyridine derivatives characterized, and what insights does this provide?
X-ray crystallography reveals planar thieno[2,3-b]pyridine systems with dihedral angles <5° between fused rings, stabilized by intramolecular N–H⋯O hydrogen bonds . For example:
- Unit cell parameters : Space group P2₁/c, a = 25.8238(8) Å, b = 9.1634(2) Å, c = 14.8366(5) Å .
- Hydrogen bonding : Intermolecular C–H⋯O interactions form chains parallel to the [100] axis .
These structural features inform solubility, stacking interactions, and potential bioactivity.
What spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies NH (3296–3463 cm⁻¹), CN (2215 cm⁻¹), and carbonyl (1731 cm⁻¹) groups .
- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and methyl/methoxy groups (δ 2.2–3.9 ppm). ¹³C NMR confirms sp² carbons (δ 110–160 ppm) and carbonyls (δ 165–175 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) validate molecular formulas .
Advanced Research Questions
How can regioselective functionalization challenges in thieno[2,3-b]pyridine synthesis be addressed?
Regioselectivity issues arise during alkylation or sulfonation due to competing reactive sites. Strategies include:
- Directed metalation : Using directing groups (e.g., amides) to control substitution positions.
- Temperature modulation : Lower temperatures favor kinetic control, as seen in the alkylation of 6-aminothienopyridines at sulfur over nitrogen .
- Protecting groups : Boc (tert-butoxycarbonyl) protection of amines prevents unwanted side reactions during carboxylation .
How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact bioactivity?
- Electron-withdrawing groups (e.g., CF₃ at C4) enhance metabolic stability and binding to hydrophobic enzyme pockets, as seen in antiplasmodial thieno[2,3-b]pyridines .
- Methoxy groups (e.g., 3,5-dimethoxybenzyl) improve solubility but may reduce membrane permeability due to increased polarity .
- Pyridinyl substituents at C6 enable π-π stacking with target proteins, critical for kinase inhibition .
How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies in splitting patterns may arise from dynamic processes (e.g., tautomerism). Solutions include:
- Variable-temperature NMR : Freezing conformational changes at low temperatures clarifies splitting .
- DEPT-135/HSQC experiments : Differentiate CH₂ and CH₃ groups in crowded regions (δ 2.0–4.0 ppm) .
- X-ray validation : Correlate crystallographic data with spectral assignments to resolve ambiguities .
What methodologies optimize yield in multi-step syntheses of this compound?
- Stepwise monitoring : TLC or HPLC tracking identifies low-yield steps (e.g., cyclization vs. condensation).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency, while ethanol/water mixtures enhance crystallization .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate heterocycle formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
